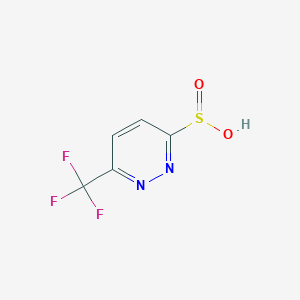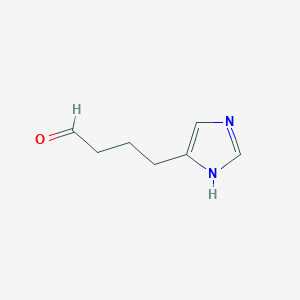
4-(1H-imidazol-5-yl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazol-5-yl)butanal is a chemical compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The imidazole ring is known for its presence in various biologically active molecules, including histidine and histamine. The butanal group attached to the imidazole ring adds an aldehyde functionality, making this compound versatile in chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of 4-(1H-imidazol-5-yl)butanal may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-imidazol-5-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: 4-(1H-imidazol-5-yl)butanoic acid.
Reduction: 4-(1H-imidazol-5-yl)butanol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(1H-imidazol-5-yl)butanal has a wide range of applications in scientific research:
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Industry: Utilized in the development of functional materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-(1H-imidazol-5-yl)butanal involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The aldehyde group can form covalent bonds with nucleophiles, which is important in biochemical pathways and drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Uniqueness
4-(1H-imidazol-5-yl)butanal is unique due to the presence of both an imidazole ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
4-(1H-imidazol-5-yl)butanal |
InChI |
InChI=1S/C7H10N2O/c10-4-2-1-3-7-5-8-6-9-7/h4-6H,1-3H2,(H,8,9) |
Clé InChI |
SKOVGEKYPHWJNF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



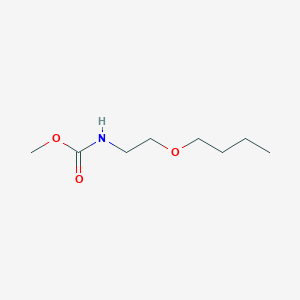


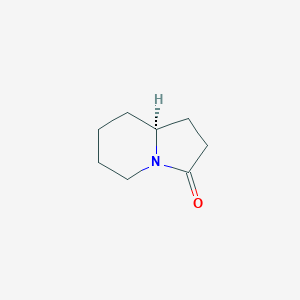
![5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13117920.png)
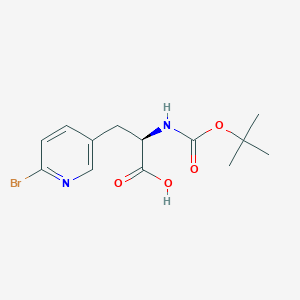
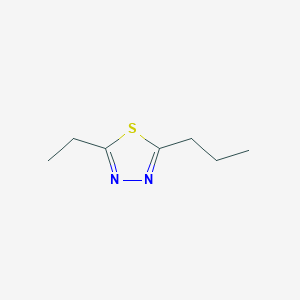
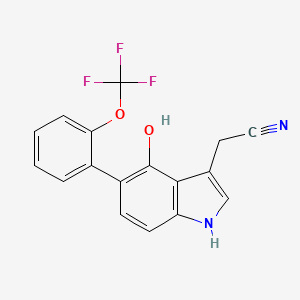
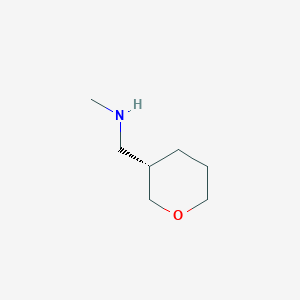

![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)

